![molecular formula C7H9ClN4 B13889551 2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride](/img/structure/B13889551.png)
2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methanamine group attached to the 3-position of the pyrazole ring and a hydrochloride salt form.
準備方法
The synthesis of 2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 3-aminopyrazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide .
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like sodium azide can replace halogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
科学的研究の応用
2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential as a therapeutic agent, particularly as an inhibitor of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
The compound has shown promising activity in inhibiting TRKA, TRKB, and TRKC, making it a potential candidate for the treatment of cancers such as colorectal cancer, non-small cell lung cancer, and glioblastoma . Additionally, it has been explored for its antimicrobial and anti-inflammatory properties.
作用機序
The mechanism of action of 2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride involves the inhibition of tropomyosin receptor kinases (TRKs). These kinases play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting TRKs, the compound can disrupt these signaling pathways, leading to the suppression of cancer cell growth and proliferation.
The molecular targets of the compound include the kinase domains of TRKA, TRKB, and TRKC. Upon binding to these targets, the compound prevents the phosphorylation of downstream signaling proteins, thereby inhibiting the activation of pathways such as Ras/Erk, PLC-γ, and PI3K/Akt.
類似化合物との比較
2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride can be compared with other similar compounds in the pyrazolopyridine family. Some of these similar compounds include:
1H-pyrazolo[3,4-b]pyridine: This compound differs in the position of the hydrogen atom on the pyrazole ring. It has been studied for its potential as a kinase inhibitor and antimicrobial agent.
3-methyl-1H-pyrazolo[3,4-b]pyridine: This derivative has a methyl group attached to the pyrazole ring and has shown activity as an anti-inflammatory agent.
2-chloro-1H-pyrazolo[3,4-b]pyridine: This compound contains a chlorine atom on the pyrazole ring and has been explored for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity as a TRK inhibitor, which distinguishes it from other compounds in the same family.
特性
分子式 |
C7H9ClN4 |
|---|---|
分子量 |
184.62 g/mol |
IUPAC名 |
2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c8-4-6-5-2-1-3-9-7(5)11-10-6;/h1-3H,4,8H2,(H,9,10,11);1H |
InChIキー |
UQULGIBLLRNWCE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(NN=C2N=C1)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13889476.png)
![3-[(3-Nitropyridin-2-yl)amino]benzonitrile](/img/structure/B13889482.png)
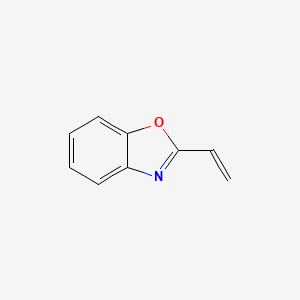
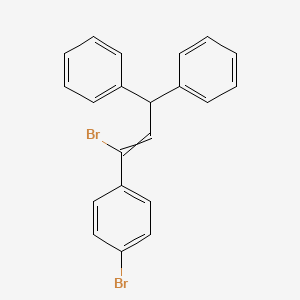
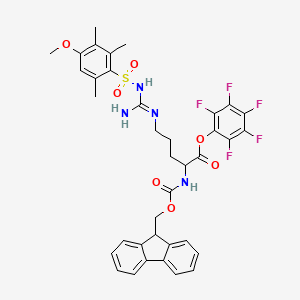
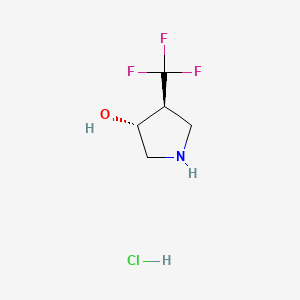
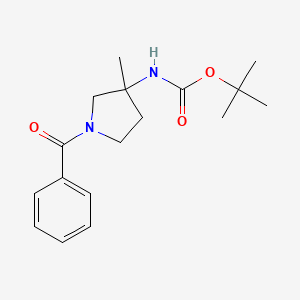
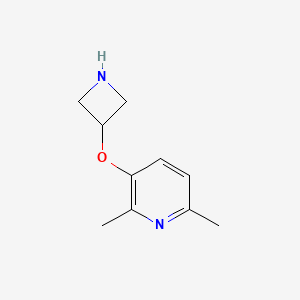
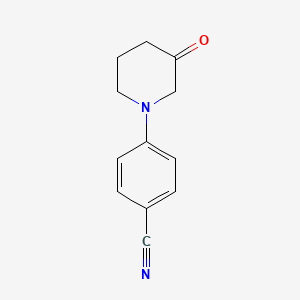
![6,6-Difluoro-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B13889517.png)
![(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol](/img/structure/B13889524.png)
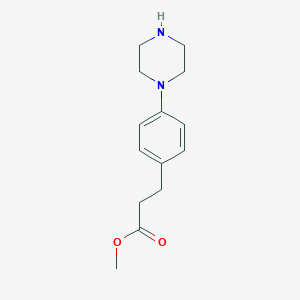
![3-(1-Methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-yl)phenol](/img/structure/B13889549.png)
